molecular formula C7H7BrN2O3 B1375838 4-Bromo-2-methoxy-5-nitroaniline CAS No. 1421371-97-2

4-Bromo-2-methoxy-5-nitroaniline

Cat. No.: B1375838
CAS No.: 1421371-97-2
M. Wt: 247.05 g/mol
InChI Key: AASIUWXCQAIDKA-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-nitroaniline: is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-nitroaniline typically involves a multi-step process starting from a suitable benzene derivative. One common route includes:

    Bromination: The addition of a bromine atom to the benzene ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxy-5-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

    Oxidation: The methoxy group can be oxidized to a formyl group (-CHO) using oxidizing agents like chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dimethylformamide).

    Oxidation: Chromium trioxide, acetic acid.

Major Products:

    Reduction: 4-Bromo-2-methoxy-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Bromo-2-formyl-5-nitroaniline.

Scientific Research Applications

4-Bromo-2-methoxy-5-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Pharmaceutical Research: The compound is investigated for its potential biological activities and as a building block for drug development.

    Chemical Sensors: It is used in the design of sensors for detecting specific analytes due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-nitroaniline depends on the specific application and the chemical environment

    Electrophilic Aromatic Substitution: The nitro and bromine groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds.

    Redox Reactions: The nitro group can undergo redox reactions, altering the oxidation state of the compound and its reactivity.

Comparison with Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the methoxy group.

    4-Bromo-2-methylaniline: Similar structure but lacks the nitro group.

    2-Bromo-5-nitroaniline: Similar structure but different substitution pattern on the benzene ring.

Uniqueness: 4-Bromo-2-methoxy-5-nitroaniline is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-methoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASIUWXCQAIDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

85% Sulfuric acid was made by adding 98% sulfuric acid (13 mL) cautiously to ice (2 g). Guanidine nitrate (1.221 g, 10.00 mmol) was added portionwise over a period of 10 minutes to a cooled (0-5° C.) mixture of 4-bromo-2-methoxyaniline (2.020 g, 10 mmol) in 85% sulfuric acid (15.68 mL, 250.00 mmol). The resulting dark blue mixture was stirred at 0-5° C. for 0.75 h and was then poured very slowly into a well-stirred mixture of 50% aq NaOH (40 mL) and ice (120 g). An orange precipitate was collected by filtration, washed with water (4×50 mL) and air dried. This material was dissolved into diethyl ether (100 mL) and filtered through a silica plug. The resulting solution was diluted with isohexane and purified by evaporative crystallisation from diethyl ether/isohexane to give the title compound (1.821 g, 74%) as an orange crystalline solid; 1H NMR: 3.90 (3H, s), 5.52 (2H, s), 7.14 (1H, s), 7.32 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.221 g
Type
reactant
Reaction Step Three
Quantity
2.02 g
Type
reactant
Reaction Step Four
Quantity
15.68 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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